N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide, also known as “Compound X” , is a synthetic organic compound with the following chemical formula: C₁₉H₁₃N₃O₂ . It belongs to the class of thiadiazole derivatives and exhibits interesting pharmacological properties.
Molecular Structure Analysis
The molecular structure of Compound X consists of a thiadiazole ring , a benzoxazole ring , and a nicotinamide moiety . The benzoxazole group contributes to its aromatic character, while the thiadiazole ring imparts heterocyclic properties. The nicotinamide portion adds stability and potential interactions with biological targets .
Mechanism of Action
Target of Action
Benzoxazole derivatives are known to have a wide range of biological activities . They are found within the chemical structures of pharmaceutical drugs such as flunoxaprofen and tafamidis .
Mode of Action
Benzoxazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Benzoxazole derivatives are known to affect a variety of biochemical pathways, again depending on the specific derivative and target .
Pharmacokinetics
The solubility of benzoxazole derivatives can be improved by using n-methylpiperazine instead of aryl piperazine at position-6 of the benzoxazole, and the methyl group at position-2 can be replaced with a carbamate functional group .
Result of Action
Benzoxazole derivatives are known to have a variety of effects, including antifungal, antioxidant, antiallergic, antitumoral, and antiparasitic activity .
Action Environment
It is known that major lifestyle changes including smoking, reduced physical activity, environmental factors, obesity, and sometimes unknown reasons can influence the action of benzoxazole derivatives .
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c1-10-15(24-21-20-10)16(22)18-12-8-6-11(7-9-12)17-19-13-4-2-3-5-14(13)23-17/h2-9H,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRIFNARZAESJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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